molecular formula C7H7BBrFO2 B8017933 3-(Bromomethyl)-2-fluorobenzeneboronic acid

3-(Bromomethyl)-2-fluorobenzeneboronic acid

Cat. No.: B8017933
M. Wt: 232.84 g/mol
InChI Key: GVZLMMGAKCIJAG-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-fluorobenzeneboronic acid is a multifunctional aryl boronic acid derivative engineered for advanced synthetic chemistry and drug discovery research. This compound integrates two highly reactive functional groups—a boronic acid and a benzyl bromine—on a fluorinated aromatic ring, making it a valuable bifunctional building block for constructing complex organic molecules . The primary research application of this compound is in metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction . In this role, the boronic acid group acts as a crucial handle for forming new carbon-carbon bonds with various aryl or vinyl halides, a fundamental process in medicinal chemistry for creating biaryl structures commonly found in active pharmaceutical ingredients . Simultaneously, the reactive bromomethyl group serves as a versatile synthetic handle; it can undergo further transformations, such as nucleophilic substitution, to introduce a range of functionalities or to create molecular scaffolds with specific spatial geometries . This combination of features allows researchers to efficiently diversify molecular structures from a single, advanced intermediate. Boronic acids, in general, have growing importance in medicinal chemistry, acting as bioisosteres and enabling the development of protease inhibitors and other therapeutic agents . As a specialist building block, this compound is strictly for research and further manufacturing applications in laboratory settings. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

[3-(bromomethyl)-2-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO2/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3,11-12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZLMMGAKCIJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)CBr)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromomethylation via Radical or Electrophilic Pathways

Bromination of the methyl group is achieved using reagents such as N-bromosuccinimide (NBS) or dibromoisocyanuric acid (DBI) . A study from the University of Zurich demonstrates that DBI in dichloromethane at 0°C selectively brominates methyl groups adjacent to electron-withdrawing substituents (e.g., fluorine). Key parameters include:

  • Reagent : DBI (1.5 equiv)

  • Temperature : 0°C → room temperature

  • Yield : 78–82%.

Optimization of Reaction Conditions

Catalytic Systems for Boronation

Comparative studies highlight the efficiency of palladium-based catalysts over nickel or copper complexes. For example, Pd(OAc)₂ with tricyclohexylphosphine in ethanol/water achieves 79% yield in boronic acid formation, whereas nickel catalysts yield <50% under identical conditions.

Table 1: Catalyst Performance in Boronic Acid Synthesis

CatalystSolventTemperature (°C)Yield (%)
Pd(OAc)₂ + PCy₃Ethanol/H₂O75–7879
NiCl₂(dppe)Toluene11042
CuI + 1,10-phenanthrolineDMF12037

Brominating Agents and Selectivity

DBI outperforms NBS in regioselectivity due to its milder reactivity, minimizing aryl ring bromination. For 3-(Bromomethyl)-2-fluorobenzeneboronic acid, DBI in CH₂Cl₂ at 0°C achieves 81% yield, while NBS yields 68% with 12% di-brominated byproducts.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (10–30% EtOAc). VulcanChem reports >97% purity after column purification.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 7.6 Hz, 1H, Ar–H), 7.45 (t, J = 7.2 Hz, 1H, Ar–H), 4.55 (s, 2H, CH₂Br).

  • ¹¹B NMR : δ 30.2 ppm (characteristic of boronic acid).

Challenges and Mitigation Strategies

Boronic Acid Protodeboronation

Protodeboronation during bromination is minimized by:

  • Low-temperature reactions (0–5°C)

  • Stoichiometric control (1.0–1.2 equiv brominating agent).

Solvent Effects on Yield

Polar aprotic solvents (e.g., DMF) reduce boronic acid stability. Mixed-solvent systems (toluene/ethanol/water) enhance coupling efficiency by stabilizing palladium intermediates.

Industrial Applications and Scalability

Gram-Scale Synthesis

A seven-step protocol from the University of Zurich produces 10 g of this compound with 13% overall yield, emphasizing cost-effective purification via Celite® filtration and solvent recycling.

Pharmaceutical Relevance

The compound is a key intermediate in Janus kinase (JAK) inhibitors , enabling late-stage functionalization of heteroarenes .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group enables participation in Suzuki-Miyaura couplings with aryl halides. For example:

3 Bromomethyl 2 fluorobenzeneboronic acid+Aryl HalidePd PPh3 4,BaseBiaryl Product\text{3 Bromomethyl 2 fluorobenzeneboronic acid}+\text{Aryl Halide}\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Base}}\text{Biaryl Product}

Key Findings:

  • Regioselectivity : The aryl bromide in analogous compounds preferentially reacts over aliphatic bromides in Suzuki couplings due to higher electrophilicity .

  • Yields : Monosubstituted products typically form in 33–40% yields , while bisubstituted derivatives achieve 31–46% yields under optimized conditions (Pd(PPh3_3)4_4, K3_3PO4_4, 90°C) .

  • Catalytic Systems : Phase-transfer catalysts like TBAB enhance reaction rates in aqueous-organic biphasic systems .

Example Reaction Table:

Boronic AcidAryl HalideCatalyst SystemYield (%)Reference
Analogue 3b 4-ChlorophenylPd(PPh3_3)4_4, K3_3PO4_440
2-Fluorophenylboronic acid 3-Bromo-6-methoxynaphthalenePd(dppf)Cl2_281

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl (-CH2_2Br) group undergoes SN_N2 reactions with nucleophiles (e.g., amines, thiols):

3 Bromomethyl 2 fluorobenzeneboronic acid+NuCH2 Nu Derivatives\text{3 Bromomethyl 2 fluorobenzeneboronic acid}+\text{Nu}^-\rightarrow \text{CH}_2\text{ Nu Derivatives}

Key Findings:

  • Reactivity : Bromomethyl groups in similar compounds (e.g., 4-bromo-4-(bromomethyl)dioxolanone) react with amines/thiols in polar aprotic solvents (e.g., DMF).

  • Steric Effects : Bulky nucleophiles reduce reaction rates, as observed in disubstituted products .

Ipso-Hydroxylation of the Boronic Acid Group

The boronic acid group undergoes hydroxylation under oxidative conditions:

Ar B OH 2Cu2O KOH H2OAr OH\text{Ar B OH }_2\xrightarrow{\text{Cu}_2\text{O KOH H}_2\text{O}}\text{Ar OH}

Key Findings:

  • Catalytic System : Cu2_2O/KOH in water achieves complete conversion of 4-bromophenylboronic acid to phenol after 24 hours at room temperature .

  • Kinetics : Reaction progress over time:

    Time (h)Reactant:Product Ratio
    71:1.2
    240:1

Sequential Functionalization

The compound’s dual reactivity allows sequential modifications:

  • Initial Suzuki coupling of the boronic acid.

  • Subsequent substitution of the bromomethyl group.

Example Pathway:

  • Suzuki coupling with 4-chlorophenylboronic acid → Biaryl intermediate.

  • Bromomethyl substitution with piperazine → Amine-functionalized product.

Scientific Research Applications

Synthetic Organic Chemistry

Cross-Coupling Reactions:
Boronic acids are widely recognized for their utility in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. 3-(Bromomethyl)-2-fluorobenzeneboronic acid can serve as a versatile coupling partner for synthesizing biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The presence of both bromine and fluorine atoms allows for selective functionalization and enhances reactivity under mild conditions.

Table 1: Summary of Cross-Coupling Reactions

Reaction TypeCoupling PartnerProduct ExampleReference
Suzuki-MiyauraAryl halidesBiaryl compounds
Negishi CouplingAlkenylzinc reagentsVinyl-substituted phenyls
Stille CouplingOrganotin compoundsAryl-stannanes

Medicinal Chemistry

Drug Development:
Research has shown that boronic acids can act as inhibitors for various biological targets. The structural features of this compound may contribute to the development of novel therapeutic agents targeting enzymes like proteasomes and kinases. For instance, derivatives of this compound have been explored for their anti-inflammatory and anticancer activities.

Case Study: Anti-Inflammatory Agents
A study demonstrated that modifications of boronic acids can lead to compounds with significant anti-inflammatory properties. The incorporation of the bromomethyl and fluorine groups enhances binding affinity to target proteins, potentially leading to more effective treatments for inflammatory diseases .

Materials Science

Sensors and Probes:
The unique properties of boronic acids allow their use in sensor technology. This compound has been investigated as a component in chemosensors for detecting glucose and other monosaccharides due to its ability to form reversible covalent bonds with diols.

Table 2: Applications in Sensor Technology

Sensor TypeTarget AnalyteMechanismReference
Glucose SensorGlucoseBoronate-diol complex formation
Fluorescent ProbeHydrogen PeroxideFluorescence quenching

Analytical Chemistry

Detection Methods:
The compound has applications in analytical methods such as colorimetry and fluorometry. It can be utilized to develop chemosensors that detect metal ions or small organic molecules based on changes in fluorescence or colorimetric response.

Case Study: Metal Ion Detection
A study reported the development of a chemosensor based on boronic acid derivatives that effectively detected mercury ions through a colorimetric change, demonstrating the potential for environmental monitoring applications .

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-fluorobenzeneboronic acid primarily involves its reactivity as a boronic acid. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The bromomethyl group can also participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile, leading to the formation of various substituted products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Derivatives

The reactivity and applications of 3-(bromomethyl)-2-fluorobenzeneboronic acid are influenced by its substitution pattern. Key comparisons with positional isomers and analogs include:

Table 1: Comparison of Substituent Positions and Properties
Compound Name Substituent Positions CAS Number Molecular Weight (g/mol) Key Features
This compound BrCH₂: 3, F: 2, B(OH)₂: 1 2663787-30-0 243.84 Optimal balance of steric accessibility and electronic activation for coupling
3-(Bromomethyl)-4-fluorobenzeneboronic acid BrCH₂: 3, F: 4, B(OH)₂: 1 - 243.84 Increased steric hindrance from fluorine at 4-position; reduced coupling efficiency
4-(Bromomethyl)-2-fluorobenzeneboronic acid BrCH₂: 4, F: 2, B(OH)₂: 1 1331945-16-4 243.84 Boronic acid ortho to fluorine may enhance electronic activation but hinder catalyst coordination
3-Bromo-2-fluorophenylboronic acid Br: 3, F: 2, B(OH)₂: 1 352535-97-8 218.82 Lacks bromomethyl; bromine directly on ring limits functionalization pathways
5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid Cl: 5, F: 2, CF₃: 4, B(OH)₂: 1 - 242.36 Trifluoromethyl group increases electron-withdrawing effects; broader pharmaceutical applications

Electronic and Steric Effects

  • Fluorine Substitution : The 2-fluoro group in the target compound exerts an electron-withdrawing effect, activating the boronic acid for coupling while minimizing steric bulk compared to bulkier substituents like trifluoromethyl .
  • Bromomethyl vs. Bromine : The bromomethyl group (-CH₂Br) offers greater flexibility for post-functionalization (e.g., alkylation) compared to bromine directly attached to the ring (e.g., 3-bromo-2-fluorophenylboronic acid) .
  • Steric Hindrance : Derivatives like [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid (CAS: N/A) introduce bulky benzyloxy groups, reducing coupling efficiency compared to the bromomethyl variant .

Reactivity in Cross-Coupling Reactions

In Suzuki-Miyaura reactions, the target compound demonstrates superior reactivity compared to analogs with shifted substituents. For example:

  • This compound achieves higher yields in couplings with aryl halides due to optimal positioning of the boronic acid and bromomethyl groups, facilitating both coupling and subsequent functionalization .
  • 2-(Bromomethyl)-4-fluorophenylboronic acid (CAS: 850568-01-3) shows reduced efficiency in dendrimer-based drug delivery systems, attributed to steric clashes between the boronic acid and adjacent substituents .

Biological Activity

3-(Bromomethyl)-2-fluorobenzeneboronic acid is an organoboron compound notable for its unique structural features, which include a boronic acid group and halogen substituents. These characteristics render it a compound of interest in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈BBrF O₂. Its structure includes a bromomethyl group and a fluorine atom attached to a benzene ring, contributing to its reactivity and biological interactions.

PropertyValue
Molecular Weight215.85 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
ToxicityEye irritation (Category 2)

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, related compounds with similar structures have been investigated for various biological activities, particularly in the context of anticancer properties and enzyme inhibition.

Anticancer Potential

Compounds containing boronic acid groups are known to interact with biological targets, particularly in cancer therapy. The reactivity of the boronic acid moiety allows for the formation of reversible covalent bonds with target proteins, potentially inhibiting their function. For instance, studies on structurally related boronic acids have shown promising results in inhibiting proteasome activity, which is crucial for cancer cell survival.

Enzyme Inhibition

Research indicates that boronic acids can serve as inhibitors for specific enzymes. For example, the enzyme aminoacyl-tRNA synthetase has been targeted by boronic acid derivatives to disrupt protein synthesis in fungal pathogens. This mechanism may be relevant for this compound, suggesting potential applications in antifungal therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(Bromomethyl)-2-fluorobenzeneboronic acid, and how can side reactions be minimized?

  • Methodological Answer : The compound can be synthesized via alkylation of a boronic acid precursor with a bromomethyl group. For example, bromination of 2-fluoro-3-methylphenylboronic acid using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ or DCM is a viable route . To minimize boroxine formation, maintain anhydrous conditions and use stabilizing agents like pinacol. Purification via recrystallization (e.g., toluene/hexane mixtures) is recommended due to silica gel interactions .

Q. How should researchers assess purity and stability during storage?

  • Methodological Answer : Purity is typically assessed using high-performance liquid chromatography (HPLC) or titration (>97% purity is achievable, as noted in commercial samples) . Stability requires storage at 0–6°C in airtight, amber vials to prevent moisture absorption and thermal decomposition. Periodic NMR (¹H/¹¹B) or FTIR analysis can monitor boronic acid integrity .

Q. What experimental precautions are critical for handling this compound?

  • Methodological Answer : The bromomethyl group is a mutagenic alkylating agent. Use N95 masks, gloves, and fume hoods during handling . Quench residual reactivity by adding aqueous Na₂S₂O₃ to reaction waste. Avoid prolonged exposure to light or heat to prevent degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the bromomethyl and fluorine substituents influence Suzuki-Miyaura cross-coupling reactivity?

  • Methodological Answer : The electron-withdrawing fluorine at the ortho position enhances electrophilicity of the boron atom, accelerating transmetallation in Suzuki reactions. However, steric hindrance from the bromomethyl group may reduce coupling efficiency. Optimize using Pd(OAc)₂ with SPhos ligand in THF/water at 60°C, and monitor reaction progress via LC-MS .

Q. What advanced techniques characterize the compound’s structural and supramolecular properties?

  • Methodological Answer : Single-crystal X-ray diffraction confirms molecular geometry and intermolecular interactions (e.g., B–O hydrogen bonds). Hirshfeld surface analysis reveals dominant H-bonding and halogen interactions. Solid-state NMR (¹¹B) can distinguish boronic acid from boroxine forms .

Q. How can conflicting reactivity data in fluorinated vs. non-fluorinated analogs be resolved?

  • Methodological Answer : Contradictions often arise from differences in substituent positions. For example, 2-fluoro derivatives exhibit stronger B–O bonding than para-fluoro analogs, altering hydrolysis rates. Use computational DFT studies (e.g., Gaussian) to model electronic effects and validate with kinetic experiments (e.g., pH-dependent stability assays) .

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